molecular formula C11H10N2O3 B2401822 8-Methoxy-2-methyl-5-nitroquinoline CAS No. 857495-64-8

8-Methoxy-2-methyl-5-nitroquinoline

Cat. No.: B2401822
CAS No.: 857495-64-8
M. Wt: 218.212
InChI Key: ANYICLJOTYWVFL-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C11H10N2O3. It is a derivative of quinoline, characterized by the presence of methoxy, methyl, and nitro functional groups at specific positions on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-methyl-5-nitroquinoline typically involves the functionalization of a quinoline scaffold. One common method is the nitration of 8-methoxy-2-methylquinoline using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-2-methyl-5-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methoxy-2-methyl-5-nitroquinoline is unique due to the combination of its functional groups, which confer distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and makes it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

8-methoxy-2-methyl-5-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-3-4-8-9(13(14)15)5-6-10(16-2)11(8)12-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYICLJOTYWVFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2C=C1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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